molecular formula C22H26N2O5 B2708140 N-phenyl-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide CAS No. 899992-37-1

N-phenyl-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide

Cat. No. B2708140
CAS RN: 899992-37-1
M. Wt: 398.459
InChI Key: VLLDDPRJCDKLOP-UHFFFAOYSA-N
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Description

N-phenyl-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BTCP belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Central Nervous System Agents

The synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues was motivated by the recognition of an aminoalkyl(aryl)isobenzofuran moiety common to certain antidepressants. These compounds showed marked inhibition of tetrabenazine-induced ptosis, with optimal activity associated with basic nitrogen in the 3-phenylspiro-[isobenzofuran-1(3H),4'-piperidine] moiety. Alterations to this moiety significantly reduced activity, indicating its critical role in central nervous system effects (Bauer et al., 1976).

Cannabinoid Receptor Antagonists

The biarylpyrazole N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) served as a lead compound for studying the structure-activity relationships of cannabinoid receptor antagonists. This compound demonstrated potent and selective brain cannabinoid CB1 receptor antagonistic activity. Modifications to its structure informed the requirements for potent and selective antagonistic activity, highlighting the importance of specific substituents for receptor binding and potential therapeutic applications (Lan et al., 1999).

Soluble Epoxide Hydrolase Inhibitors

The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase (sEH) from high-throughput screening showcased the critical role of the triazine heterocycle for high potency and selectivity. This lead optimization work identified compounds with significant effects on serum biomarkers, offering insights into in vivo target engagement and the potential for these compounds to serve as tools in disease models (Thalji et al., 2013).

Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds designed through molecular hybridization were evaluated for their inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. Among them, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity and non-toxicity at relevant concentrations, underscoring the potential of these compounds in antituberculosis therapy (Jeankumar et al., 2013).

properties

IUPAC Name

N-phenyl-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-18-14-16(15-19(28-2)20(18)29-3)21(25)24(17-10-6-4-7-11-17)22(26)23-12-8-5-9-13-23/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLDDPRJCDKLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide

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